3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile
Overview
Description
3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
Synthesis of Pyrazole Derivatives
A study detailed the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of pyrazole derivatives, showcasing an environmentally benign method with excellent yields, short reaction times, and simple workup procedures (Safaei‐Ghomi et al., 2015).
Graphene Oxide as Catalyst
Research highlighted the preparation of pyrazole-carbonitriles using magnetically separable graphene oxide anchored sulfonic acid, illustrating a novel catalytic material for organic synthesis (Zhang et al., 2016).
Medicinal Chemistry
Antioxidant Agents
A study focused on synthesizing new fused pyrazole derivatives bearing an indole moiety, evaluating their potential as antioxidant agents. The pyrazolo[1,5-a]pyrimidine series showed significant activity, indicating the therapeutic potential of these compounds (El‐Mekabaty et al., 2016).
Anticancer Activity
Research on the synthesis and evaluation of pyrazole derivatives as anticancer agents revealed that certain compounds exhibited promising activity against cancer cell lines, suggesting their potential in cancer therapy (Metwally et al., 2016).
Material Science
Energetic Materials
A novel approach was taken to synthesize polynitro azoxypyrazole-based energetic materials, demonstrating high performance and potential applications in explosives (Yang et al., 2021).
Functional Hydrogels
The modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, was investigated, highlighting the improved thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
3-[4-(aminomethyl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-2-1-3-11-6-7(4-9)5-10-11/h5-6H,1,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPAAMLSFMZRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.